molecular formula C9H11FN2 B2484270 (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine CAS No. 1314940-10-7

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine

Cat. No.: B2484270
CAS No.: 1314940-10-7
M. Wt: 166.199
InChI Key: QSAPOTUHRQGNCX-UHFFFAOYSA-N
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Description

“(4-Fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine” is a fluorinated hydrazine derivative with the molecular formula C₉H₁₂ClFN₂ (as its hydrochloride salt) and a molecular weight of 202.66 g/mol . Its IUPAC name is (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine; hydrochloride, and it is identified by CAS No. 1909319-75-0 . It is typically stored at room temperature as a powdered solid .

Properties

IUPAC Name

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-3-1-2-7-6(8)4-5-9(7)12-11/h1-3,9,12H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAPOTUHRQGNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NN)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine typically involves the reaction of 4-fluoro-1-indanone with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired hydrazine derivative. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine typically involves the reaction of 4-fluoroindanone with hydrazine hydrate under acidic conditions. The process is generally conducted under reflux in a suitable solvent such as ethanol or methanol. The reaction scheme can be summarized as follows:

4 fluoroindanone+hydrazine hydrateHCl reflux 4 fluoro 2 3 dihydro 1H inden 1 yl hydrazine\text{4 fluoroindanone}+\text{hydrazine hydrate}\xrightarrow{\text{HCl reflux}}\text{ 4 fluoro 2 3 dihydro 1H inden 1 yl hydrazine}

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : The hydrazine group can be oxidized to form azo compounds.
  • Reduction : Reduction can yield amines.
  • Substitution : The fluoro group can be substituted with other nucleophiles.

Common Reagents :

  • Oxidizing Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
  • Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Chemistry

In the field of chemistry, (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for the development of derivatives with varied functionalities.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.
  • Anticancer Activity : Investigations have shown that it can induce apoptosis in cancer cells. For example:
CompoundCell LineIC50 (µM)Remarks
This compoundMDA-MB-23110.0Induces apoptosis
Other tested compoundsHCT11612.5Moderate activity
Control (Doxorubicin)Various8.0Reference drug

Medicine

The compound is being explored for its potential therapeutic applications in drug development. Its unique structural features may enhance bioavailability and stability, making it a candidate for further investigation in pharmacological studies.

Anticancer Properties

A notable study investigated the anticancer potential of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine against various cancer cell lines. Results indicated significant inhibition of cell growth with minimal toxicity to normal cells.

Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against several bacterial strains. The findings suggested that it could disrupt bacterial cell membranes or interfere with metabolic processes.

Mechanism of Action

The mechanism of action of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom may enhance the compound’s stability and bioavailability, contributing to its overall biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Trifluoromethyl (CF₃) Groups : Compounds with CF₃ substituents (e.g., 45g in ) exhibit enhanced metabolic stability and hydrophobic interactions, making them favorable in medicinal chemistry.

Key Observations :

  • The target compound’s synthesis is less documented, but analogs like 45l achieve higher yields (51%) due to optimized protocols (e.g., GP1a) .
  • Fluorinated derivatives generally require careful purification, as seen in 45h, which was triturated with chilled ethanol .

Physical and Chemical Properties

Property (4-Fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine (5-Chloro Analog) 8-Trifluoromethyl-pyridoindole (45g )
Molecular Weight 202.66 g/mol 199.66 g/mol 242.1 g/mol
Solubility Likely polar solvents (DMSO, ethanol) Moderate in DMSO Low (hydrophobic CF₃ group)
Stability Stable at RT Sensitive to hydrolysis High (CF₃ enhances stability)
Spectral Data (¹H NMR) Not reported Not reported δ 7.68 (s, 1H), 3.88 (d, 2H)

Key Observations :

  • The trifluoromethyl group in 45g reduces solubility in aqueous media compared to the target compound’s fluorine substituent .
  • Chlorine in the analog may increase molecular weight marginally but reduce hydrogen-bonding capacity.

Mechanistic Insights :

  • Fluorine’s electronegativity may improve target binding via dipole interactions, while CF₃ groups enhance membrane permeability .

Biological Activity

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine is a compound of interest due to its unique structural features, which include a fluorine atom and a hydrazine group. This combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

The synthesis of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine typically involves the reaction of 4-fluoroindanone with hydrazine hydrate under acidic conditions, leading to the formation of the hydrazine derivative. The mechanism of action is believed to involve the interaction of the hydrazine group with various biomolecules, potentially forming covalent bonds that disrupt cellular processes or inhibit enzyme activity. The presence of the fluorine atom may enhance the compound's stability and bioavailability, contributing to its biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine. For instance, it has been investigated for its ability to induce apoptosis in cancer cells. In vitro assays have shown that this compound can significantly inhibit cell growth in various cancer cell lines while exhibiting minimal toxicity to normal cells .

Table 1: Anticancer Activity Assay Results

CompoundCell LineIC50 (µM)Remarks
(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazineMDA-MB-23110.0Induces apoptosis
Other tested compoundsHCT11612.5Moderate activity against cancer
Control (Doxorubicin)Various8.0Reference drug

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

Several studies have focused on the biological activities of hydrazine derivatives similar to (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine. For example:

  • Study on Derivatives : A study evaluating various hydrazine derivatives revealed that certain modifications could enhance anticancer activity while reducing toxicity to normal cells. The presence of specific functional groups was found to be crucial in determining the efficacy against cancer cell lines .
  • Mechanistic Insights : Research involving molecular modeling has provided insights into how (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine interacts with protein targets associated with cancer progression. These interactions suggest a mechanism involving inhibition of key signaling pathways critical for tumor growth and survival .

Comparison with Similar Compounds

(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine can be compared with other hydrazine derivatives and indane compounds to elucidate its unique properties.

Table 2: Comparison of Biological Activities

CompoundStructure TypeAnticancer ActivityAntimicrobial Activity
(4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazineHydrazine derivativeHighModerate
2,3-Dihydroindene hydrazineHydrazine derivativeLowLow
4-FluoroindanoneIndane derivativeModerateLow

Q & A

Q. Q1. What are the standard synthetic routes for (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling hydrazine with a substituted indene derivative under controlled conditions. For example, a procedure analogous to the synthesis of structurally similar hydrazine derivatives (e.g., 1-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-3-substituted urea) involves reacting [1,2,4]triazolo[4,3-a]quinolin-7-amine with 4-fluoro-2,3-dihydro-1H-indene precursors in anhydrous solvents like DMF or THF under nitrogen atmosphere . Purity optimization requires inert conditions, temperature regulation (e.g., 0–5°C for sensitive intermediates), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients). Yield improvements may involve stoichiometric adjustments or catalytic agents like DMAP.

Q. Q2. Which spectroscopic techniques are most effective for characterizing (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydrazine linkage (N–NH₂ protons at δ 6.5–8.0 ppm) and fluorinated indene backbone (C-F coupling in ¹³C NMR).
  • IR Spectroscopy : Detection of N–H stretches (~3400 cm⁻¹) and C=N/C–F vibrations (1585–1697 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
    For structural ambiguity, cross-validate with X-ray crystallography using SHELX or WinGX for refinement .

Advanced Synthesis and Mechanistic Studies

Q. Q3. How can computational methods guide the optimization of reaction pathways for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model reaction intermediates and transition states. For example, studies on hydrazine-catalyzed metathesis reactions reveal that bicyclic hydrazines (e.g., [2.2.2]-bicyclic systems) lower activation barriers for cycloreversion steps, which can be extrapolated to design stable intermediates for fluorinated hydrazines . Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitution reactions involving the fluorine-substituted indene core.

Q. Q4. What are the challenges in analyzing contradictory data on the compound’s thermal stability?

Methodological Answer: Discrepancies in thermal stability data (e.g., decomposition temperatures reported via DSC/TGA) may arise from sample purity, heating rates, or atmospheric conditions. To resolve these:

  • Perform parallel experiments under inert (N₂) vs. oxidative (air) atmospheres.
  • Compare decomposition kinetics using the Flynn-Wall-Ozawa method to isolate activation energy dependencies .
  • Validate with hyphenated techniques like TG-IR or TG-MS to identify gaseous decomposition products.

Reactivity and Functionalization

Q. Q5. What strategies enable selective functionalization of the hydrazine moiety without degrading the fluorinated indene core?

Methodological Answer:

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the hydrazine NH₂ during reactions targeting the indene ring.
  • Mild Oxidants : Employ MnO₂ or TEMPO for controlled oxidation to diazenes, avoiding harsh conditions that could cleave the C–F bond .
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions on halogenated derivatives (e.g., bromo-indene precursors) post-hydrazine conjugation .

Q. Q6. How does the fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing fluorine at the 4-position activates the indene ring toward nucleophilic attack at the 1-position. Computational studies (e.g., NBO analysis) can quantify charge distribution, while experimental kinetic assays (e.g., monitoring hydrazine reactions with aldehydes via UV-Vis) reveal rate enhancements compared to non-fluorinated analogs .

Stability and Decomposition

Q. Q7. What are the best practices for storing (4-fluoro-2,3-dihydro-1H-inden-1-yl)hydrazine to prevent decomposition?

Methodological Answer:

  • Store under inert gas (Argon) at –20°C in amber vials to prevent photodegradation.
  • Avoid moisture using molecular sieves (3Å) in storage containers.
  • Periodically assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q8. Under what conditions does catalytic decomposition occur, and how is this relevant to hydrogen storage applications?

Methodological Answer: While the compound itself is not directly studied for hydrogen storage, hydrazine derivatives decompose via pathways involving N–N bond cleavage. Catalysts like Ni-Pt nanoparticles (on Al₂O₃) or Ru-based systems can accelerate decomposition into N₂ and H₂ at 50–100°C . For lab-scale studies, monitor gas evolution using mass spectrometry or manometric methods.

Biological and Pharmacological Applications

Q. Q9. How can researchers design assays to evaluate the bioactivity of this compound?

Methodological Answer:

  • Target Identification : Use pharmacophore modeling (e.g., MOE software) to predict interactions with enzymes like monoamine oxidases or kinases .
  • In Vitro Assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ determination in cancer cell lines) and apoptosis markers (caspase-3/7 activation) .
  • ADMET Profiling : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

Q. Q10. What structural analogs of this compound have shown promise in medicinal chemistry?

Methodological Answer: Analogous hydrazine derivatives, such as (4-fluorophenylamino)-acetic acid hydrazides, exhibit anticancer activity by inducing cell cycle arrest at G1/S phase. Comparative SAR studies highlight the importance of the fluorine atom for enhancing membrane permeability and target affinity .

Data Validation and Reproducibility

Q. Q11. How should researchers address discrepancies in crystallographic data for this compound?

Methodological Answer:

  • Refine X-ray data using SHELXL (for small molecules) with multiple restraint models to account for disorder in the dihydroindenyl ring .
  • Cross-validate with powder XRD to confirm phase purity.
  • Deposit structures in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) for peer validation .

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